molecular formula C9H7N3O B3273735 1-phenyl-1H-1,2,3-triazole-5-carbaldehyde CAS No. 59401-82-0

1-phenyl-1H-1,2,3-triazole-5-carbaldehyde

Cat. No.: B3273735
CAS No.: 59401-82-0
M. Wt: 173.17 g/mol
InChI Key: FKFQSZNUUBKDNS-UHFFFAOYSA-N
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Description

1-Phenyl-1H-1,2,3-triazole-5-carbaldehyde is a heterocyclic organic compound with the molecular formula C9H7N3O. It features a triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms, with a phenyl group attached to one of the nitrogen atoms and an aldehyde group at the 5-position. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and medicine.

Mechanism of Action

Target of Action

aureus topoisomerase IV enzyme . This enzyme plays a crucial role in bacterial DNA replication, making it a common target for antimicrobial agents.

Mode of Action

For example, the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This interaction can inhibit the function of the enzyme, leading to the desired biological effect.

Biochemical Pathways

For instance, some triazole derivatives have demonstrated antimicrobial and antioxidant activities . These activities suggest that triazole compounds may interfere with the biochemical pathways involved in bacterial growth and oxidative stress.

Result of Action

Some triazole derivatives have demonstrated growth inhibitory activity against bacteria . This suggests that triazole compounds may exert their effects at the molecular and cellular levels by inhibiting essential processes such as DNA replication.

Future Directions

Triazole compounds, including 1-phenyl-1H-1,2,3-triazole-5-carbaldehyde, have shown potential in various fields due to their unique properties and biological activities . Future research could focus on further exploring the biological activities of these compounds, developing more efficient synthesis methods, and investigating their potential applications in areas such as drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenyl-1H-1,2,3-triazole-5-carbaldehyde can be synthesized through several methods. One common approach involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, where an azide reacts with a terminal alkyne to form the triazole ring. The resulting triazole is then oxidized to introduce the aldehyde group at the 5-position .

Industrial Production Methods: Industrial production of this compound typically involves large-scale CuAAC reactions followed by oxidation. The reaction conditions are optimized to ensure high yield and purity, often using solvents like dichloromethane and catalysts such as manganese dioxide for the oxidation step .

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-1H-1,2,3-triazole-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Phenyl-1H-1,2,3-triazole-5-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, such as antimicrobial and anticancer agents.

    Medicine: Research has shown its potential in developing drugs targeting specific enzymes and receptors.

    Industry: It is used in the production of specialty chemicals and materials with unique properties

Comparison with Similar Compounds

  • 1-Phenyl-1H-1,2,3-triazole-4-carbaldehyde
  • 1-Phenyl-1H-1,2,4-triazole-3-carboxylic acid
  • 4-Phenyl-1H-1,2,3-triazole

Comparison: 1-Phenyl-1H-1,2,3-triazole-5-carbaldehyde is unique due to the position of the aldehyde group at the 5-position, which influences its reactivity and the types of reactions it can undergo. In contrast, 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde has the aldehyde group at the 4-position, leading to different chemical behavior and applications .

Conclusion

This compound is a versatile compound with significant importance in various scientific fields Its unique structure and reactivity make it a valuable building block in organic synthesis, with applications ranging from pharmaceuticals to specialty chemicals

Properties

IUPAC Name

3-phenyltriazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O/c13-7-9-6-10-11-12(9)8-4-2-1-3-5-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKFQSZNUUBKDNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=CN=N2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59401-82-0
Record name 1-phenyl-1H-1,2,3-triazole-5-carbaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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